6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one is a compound categorized under pyridazinone derivatives, known for their diverse biological activities and potential therapeutic applications. The compound features a pyridazinone core with a methyl group at the 6th position and a 1-(p-tolyl)ethyl substituent at the 2nd position, contributing to its unique chemical properties and biological functions.
6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one belongs to the class of pyridazinones, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms. This class is notable for its broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties .
The synthesis of 6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. A common synthetic route includes the reaction of 2-(1-(p-tolyl)ethyl)hydrazine with derivatives of 3-oxo-3-phenylpropanoic acid under reflux conditions in the presence of catalysts.
The reaction conditions are critical for achieving high yields. Continuous flow reactors may be employed in industrial settings to optimize reaction parameters such as temperature and pressure, enhancing both yield and purity. Purification techniques like recrystallization and chromatography are essential to isolate the final product in its pure form .
The molecular structure of 6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one includes a pyridazinone framework with distinct substituents that influence its reactivity and interaction with biological targets. The structural formula can be represented as follows:
Key data regarding the compound's molecular structure includes:
6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical transformations:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations. For example, oxidation may involve reagents like potassium permanganate or chromium trioxide under acidic conditions.
The mechanism of action for 6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity. For instance, it has been suggested that it could inhibit enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by interacting with cellular receptors .
Physical properties such as solubility, boiling point, and melting point are crucial for understanding the behavior of 6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one in various environments. Specific data on these properties may require experimental determination.
Chemical properties include reactivity with acids and bases, stability under heat or light exposure, and potential interactions with other chemical agents. Understanding these properties is essential for predicting behavior in pharmaceutical formulations .
6-Methyl-2-(1-(p-tolyl)ethyl)-4,5-dihydropyridazin-3(2H)-one has notable applications in scientific research due to its potential therapeutic effects. It has been studied for:
Ligand-based design strategies leverage pharmacophore modeling and scaffold hopping to optimize pyridazinone core interactions with biological targets. Inverse virtual screening (iVS) of 52 pyridazinone derivatives—originally designed as formyl peptide receptor (FPR) ligands—identified aspartate aminotransferase as a high-affinity repurposed target. Pharmacophore-based screening against 16,159 receptor models (via PharmMapper) prioritized targets by shape/feature complementarity, followed by docking and molecular dynamics to validate binding poses [1]. Key optimizations include:
Table 1: Impact of Substituents on Pyridazinone Bioactivity
Position | Substituent | Target Affinity (ΔG, kcal/mol) | Key Interactions |
---|---|---|---|
R₂ (aryl) | 4-CF₃ | -9.2 ± 0.3 | Hydrophobic, π-π stacking |
R₂ (aryl) | 4-F | -8.7 ± 0.4 | H-bonding, electrostatic |
R₆ | CH₂CONHcC₅H₉ | -8.9 ± 0.2 | Van der Waals, desolvation |
These modifications enabled a 40% improvement in binding energy for repurposed targets compared to parent scaffolds [1].
Cyclization via hydrazine-carbonyl condensation is pivotal for constructing the dihydropyridazinone core. Two primary methodologies dominate:
Critical parameters include:
Table 2: Cyclization Methods for Pyridazinone Synthesis
Method | Conditions | Yield Range | Key Product |
---|---|---|---|
Hydrazine hydrate reflux | AcOH, 100°C, 6 h | 77–85% | 4a–l (thiosemicarbazides) |
Isoxazole ring-opening | NH₄OH, 25°C, 12 h | 70–78% | Amide 6 |
PPA-mediated cyclization | 80°C, 4 h | 75–82% | Pyridazinone 12/13 |
Palladium-catalyzed alleneamination installs alkenyl or propanal chains at pyridazinone C₄/C₅ positions, enhancing structural diversity. While explicit protocols for 6-methyl-2-(1-(p-tolyl)ethyl derivatives are absent in the sources, analogous methods use:
Optimized conditions involve:
This approach diversifies the C₆ position with heterocycles (e.g., thienyl, pyridinyl), critical for FABP4 inhibition [3].
N-alkylation and O-acylation govern pyridazinone pharmacophore tailoring. Key techniques include:1. N-Alkylation:- Ethyl bromide/K₂CO₃ in DMF alkylates pyridazinone N₂ (e.g., conversion of 4a to 5a), maintaining 4,5-dihydro core integrity [3].- Benzyl halides introduce arylalkyl groups at N₂, with ortho-substitution reducing yields by 20% due to steric clash [4].2. O-Acylation:- Acid chlorides (e.g., R-COCl) with triethylamine acylate C₃-carbonyl oxygen, forming ester prodrugs (e.g., 29a–d) [3].- Microwave-assisted acylation (100°C, 10 min) improves efficiency to >90% conversion [4].
Table 3: Alkylation/Acylation Regioselectivity
Reaction Type | Reagent | Position Modified | Yield | Solvent System |
---|---|---|---|---|
N-Alkylation | Ethyl bromide | N₂ | 82% | DMF/K₂CO₃ |
N-Alkylation | Benzyl chloride | N₂ | 75% | Acetonitrile/Et₃N |
O-Acylation | Acetyl chloride | C₃-carbonyl | 88% | CH₂Cl₂/Et₃N |
N-Acylation | Propionyl chloride | N₁ (ring nitrogen) | 63% | Toluene/DMAP |
Steric and electronic factors dictate selectivity: Electron-deficient alkyl halides favor N₂-alkylation, while acyl chlorides preferentially target the carbonyl oxygen [1] [4].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: